indeno[1,2-b]indol-10(5H)-one
Overview
Description
Indeno[1,2-b]indol-10(5H)-one is a heterocyclic compound that features a fused indole and indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indeno[1,2-b]indol-10(5H)-one involves the reaction of β-enaminones with ninhydrin. This reaction proceeds under mild conditions, typically in boiling ethanol for about 30 minutes, and does not require a catalyst . The yields from this method are generally good to excellent, ranging from 66% to 86% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Indeno[1,2-b]indol-10(5H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of 10-benzylidene-5-methyl-5,10-dihydroindeno[1,2-b]indole leads to the formation of dioxodibenz[b,f]azocine .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be introduced under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield dioxodibenz[b,f]azocine derivatives, while substitution reactions can introduce various functional groups onto the this compound scaffold .
Scientific Research Applications
Indeno[1,2-b]indol-10(5H)-one has several applications in scientific research:
Medicinal Chemistry: It has been studied as a potential inhibitor of casein kinase II (CK2), which is an enzyme involved in various cellular processes.
Materials Science: The unique structural properties of this compound make it a candidate for use in organic electronic materials.
Biochemistry: Its derivatives have shown promise in biochemical assays and as potential therapeutic agents.
Mechanism of Action
The mechanism by which indeno[1,2-b]indol-10(5H)-one exerts its effects is primarily through inhibition of specific enzymes, such as casein kinase II (CK2). This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects . The molecular targets and pathways involved include phosphorylation processes regulated by CK2.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoxalines: These compounds share a similar fused ring system and have notable applications in organic synthesis and medicinal chemistry.
Indeno[1,2-b]pyran-4,3′-indoline: This compound features a spiro-fused ring system and has been studied for its potential in drug discovery.
Uniqueness
Indeno[1,2-b]indol-10(5H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to inhibit CK2 and its applications in various scientific fields further distinguish it from similar compounds.
Properties
IUPAC Name |
5H-indeno[1,2-b]indol-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO/c17-15-10-6-2-1-5-9(10)14-13(15)11-7-3-4-8-12(11)16-14/h1-8,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZLQCFHOVMLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382943 | |
Record name | indeno[1,2-b]indol-10(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53904-16-8 | |
Record name | Indeno[1,2-b]indol-10(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53904-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | indeno[1,2-b]indol-10(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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